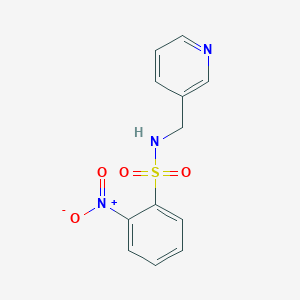
2-fluorobenzyl 3-(2-furoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluorobenzyl 3-(2-furoylamino)benzoate, also known as FB3F, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-fluorobenzyl 3-(2-furoylamino)benzoate is not fully understood, but it is thought to involve the modulation of various cellular signaling pathways. In cancer cells, this compound has been found to inhibit the activity of certain enzymes involved in cell growth and proliferation. In neuronal cells, this compound has been shown to modulate the activity of certain neurotransmitter receptors, potentially affecting synaptic transmission and neuronal signaling.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of neurotransmitter receptor activity, and potential anti-inflammatory effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, potentially through the inhibition of key enzymes involved in cell growth and proliferation. In neuronal cells, this compound has been found to modulate the activity of certain neurotransmitter receptors, potentially affecting synaptic transmission and neuronal signaling. Additionally, this compound has been investigated for its potential anti-inflammatory effects, with some studies suggesting that it may inhibit the production of certain inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-fluorobenzyl 3-(2-furoylamino)benzoate has several advantages for use in lab experiments, including its high potency and selectivity for certain cellular targets. Additionally, this compound has been shown to exhibit low toxicity in vitro, making it a promising candidate for further investigation. However, there are also some limitations to the use of this compound in lab experiments, including its relatively complex synthesis method and limited availability.
Orientations Futures
There are several potential future directions for research involving 2-fluorobenzyl 3-(2-furoylamino)benzoate. One area of interest is the development of new drugs targeting cancer cell growth and proliferation, potentially through the modulation of key enzymes targeted by this compound. Additionally, this compound may have potential applications in the treatment of neurological disorders, through the modulation of neurotransmitter receptor activity. Further investigation is also needed to fully understand the mechanism of action of this compound and its potential applications in various disease pathways.
Méthodes De Synthèse
2-fluorobenzyl 3-(2-furoylamino)benzoate can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common method involves the reaction of 2-fluorobenzyl chloride with 3-(2-furoylamino)benzoic acid in the presence of a base such as triethylamine. The resulting product is then purified through a series of chromatography steps.
Applications De Recherche Scientifique
2-fluorobenzyl 3-(2-furoylamino)benzoate has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders. Additionally, this compound has been investigated as a potential lead compound for the development of new drugs targeting various disease pathways.
Propriétés
IUPAC Name |
(2-fluorophenyl)methyl 3-(furan-2-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO4/c20-16-8-2-1-5-14(16)12-25-19(23)13-6-3-7-15(11-13)21-18(22)17-9-4-10-24-17/h1-11H,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBPCYVXYAJBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5888667.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5888672.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B5888680.png)
![methyl 2-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5888688.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)
![4-tert-butyl-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5888695.png)

![N-[3-(N-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5888710.png)
![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)
![6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5888735.png)
![5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)
![2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)

